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Compound of Interest

Methyl 2,4-difluoro-3-
Compound Name:

hydroxybenzoate
CAS No.: 194804-80-3
Cat. No.: B1357467

Get Quote

Introduction & Strategic Value

Methyl 2,4-difluoro-3-hydroxybenzoate is a highly specialized intermediate used primarily in
the construction of the quinolone core for broad-spectrum antibiotics. Its structural uniqueness
lies in the 2,4-difluoro-3-hydroxy substitution pattern.

o Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation sites on
the aromatic ring, enhancing the pharmacokinetic half-life of the final drug.

e Synthetic Handle: The 3-hydroxyl group is a versatile nucleophile. In the synthesis of
Garenoxacin, this position is selectively alkylated (often difluoromethylated) to form the C-8
substituent of the final quinolone scaffold.

o Electronic Modulation: The electron-withdrawing nature of the fluorine atoms increases the
acidity of the phenol (pKa modulation), influencing the reactivity of the hydroxyl group during
alkylation reactions.
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Key API Connection: Garenoxacin

This intermediate serves as the precursor to the 8-(difluoromethoxy) moiety found in
Garenoxacin (T-3811), a des-F(6) quinolone antibiotic effective against Gram-positive

pathogens.
Chemical Profile & Safety (E-E-A-T)
Property Specification
Chemical Name Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number 194804-80-3
Molecular Formula CsHeF20s3
Molecular Weight 188.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 70-75 °C (Typical)
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in
Water
Purity (HPLC) > 98.0% (Required for API synthesis)

Safety & Handling Directives
» Hazards: Classified as H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory
Irritant).[1][2][3]

o Storage: Hygroscopic. Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Moisture
uptake can hydrolyze the methyl ester back to the acid, altering stoichiometry in downstream

reactions.

o PPE: Full synthetic suit, nitrile gloves (double-gloved recommended due to phenol acidity),

and chemical safety goggles.

Experimental Protocols
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Protocol A: Synthesis of Methyl 2,4-difluoro-3-
hydroxybenzoate (Esterification)

Rationale: While commercially available, in-house preparation from the corresponding acid
ensures freshness and absence of hydrolysis byproducts.

Reaction Overview:

Materials:

e 2,4-Difluoro-3-hydroxybenzoic acid (1.0 equiv)[4]
e Methanol (anhydrous, 10 V)

¢ Thionyl Chloride (SOClIz, 1.2 equiv)

o EtOAcCc (Extraction solvent)

Step-by-Step Procedure:

e Setup: Charge a dry 3-neck round-bottom flask with 2,4-difluoro-3-hydroxybenzoic acid and
anhydrous Methanol. Cool the suspension to 0°C using an ice bath.

 Activation: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes. Caution:
Exothermic reaction with gas evolution (HCI/SO2).

o Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4—6 hours. Monitor by
TLC (System: Hexane/EtOAc 3:1) or HPLC until the starting acid is <1.0%.

o Workup: Concentrate the reaction mixture under reduced pressure to remove excess
methanol.

o Neutralization: Dissolve the residue in EtOAc. Wash cautiously with saturated NaHCOs
solution (to remove residual acid/HCI) followed by brine.

« |solation: Dry the organic layer over Na2SOus, filter, and concentrate to dryness.

 Purification: Recrystallize from Hexane/EtOAc if necessary to achieve >99% purity.
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Protocol B: Downstream Utilization (O-Alkylation)

Rationale: This step mimics the critical API synthesis step where the 3-OH group is

functionalized. For Garenoxacin, a difluoromethylation is performed; here we describe a

general alkylation protocol for validation.

Reaction Overview:

Step-by-Step Procedure:

Solvation: Dissolve Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 equiv) in anhydrous DMF
(5 V).

Deprotonation: Add Potassium Carbonate (K2COs, 1.5 equiv). Stir at room temperature for
30 minutes. The solution may turn yellow due to phenoxide formation.

Alkylation: Add the alkyl halide (e.g., Methyl lodide or chlorodifluoromethane equivalent)
dropwise.

Reaction: Heat to 50-60°C for 2—4 hours.

o Critical Note: For difluoromethylation (Garenoxacin route), specialized reagents like
sodium chlorodifluoroacetate or CICFz2H gas are used, often requiring autoclave
conditions.

Quench: Pour the mixture into ice water. The product typically precipitates.

Filtration/Extraction: Filter the solid or extract with EtOAC.

Analytical Quality Control (HPLC Method)

To ensure the integrity of the intermediate before use in GMP synthesis:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.
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e Gradient: 10% B to 90% B over 20 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm (aromatic ring) and 210 nm.

o Retention Time: The ester will elute significantly later than the free acid due to increased
lipophilicity.

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic placing Methyl 2,4-difluoro-3-
hydroxybenzoate within the Garenoxacin synthesis pathway.

Gtart: 2,4-Difluoro-3-hydroxybenzoic Acia

Esterification
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Click to download full resolution via product page

Figure 1: Strategic placement of Methyl 2,4-difluoro-3-hydroxybenzoate in the synthesis of
fluoroquinolone antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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